2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid
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Overview
Description
EVP-0015962 is orally bioavailable, detected in brain, and a potent, selective γ-secretase modulator in vitro and in vivo. Chronic treatment with EVP-0015962 was well tolerated in mice and lowered the production of Aβ42, attenuated memory deficits, and reduced Aβ plaque formation and inflammation in Tg2576 transgenic animals. In summary, these data suggest that γ-secretase modulation with EVP-0015962 represents a viable therapeutic alternative for disease modification in Alzheimer's disease.
Scientific Research Applications
1. Synthesis and Chemical Characterization
- Synthesis Challenges and Impurities: A study by Gazvoda et al. (2018) described the synthesis of a related compound, 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, which is a key impurity in the anti-HIV/AIDS drug efavirenz. This research highlights the synthetic challenges and complexities associated with such compounds (Gazvoda et al., 2018).
2. Material Science and Polymer Research
- Polymer Synthesis and Properties: Liu et al. (2017) investigated fluorinated diimide-diacid monomers for the synthesis of novel poly(amide-imide)s. These polymers exhibited high thermal stability and optical transparency, highlighting the potential application of such fluorinated compounds in material science (Liu et al., 2017).
- Novel Polyimides Development: Yin et al. (2005) synthesized new fluorine-containing polyimides using a novel diamine, demonstrating good solubility and thermal stability. These findings suggest the utility of fluorinated compounds in developing advanced materials (Yin et al., 2005).
3. Organic Chemistry and Molecular Structure
- Molecular and Supramolecular Structure: Gubaidullin et al. (2004) studied a compound with a similar molecular structure. They found that the molecular and supramolecular structure of the compound was established using X-ray diffraction, highlighting the importance of structural analysis in understanding such compounds (Gubaidullin et al., 2004).
4. Synthesis of Heterocyclic Compounds
- Trifluoromethylated Nitrogen Heterocycles: Uneyama and Sugimoto (1992) described the preparation of N-substituted 2,2,2-trifluoroethanimidic acid hydrazides and their use in synthesizing trifluoromethylated nitrogen heterocycles. This research provides insights into the synthesis of complex heterocyclic structures using fluorinated compounds (Uneyama & Sugimoto, 1992).
5. Pharmaceutical and Biological Applications
- DNA Interaction and Biological Activities: Sirajuddin et al. (2015) synthesized and characterized a compound for its interaction with DNA and various biological activities. This study underscores the potential of such compounds in pharmaceutical and biological research (Sirajuddin et al., 2015).
properties
CAS RN |
1447811-26-8 |
---|---|
Product Name |
2-(5-Chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid |
Molecular Formula |
C22H19ClF6O3 |
Molecular Weight |
480.8314 |
IUPAC Name |
(R)-2-(5-chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-3-cyclobutylpropanoic acid |
InChI |
InChI=1S/C22H19ClF6O3/c23-18-10-14(17(20(30)31)8-12-2-1-3-12)9-16(19(18)32-11-21(24,25)26)13-4-6-15(7-5-13)22(27,28)29/h4-7,9-10,12,17H,1-3,8,11H2,(H,30,31)/t17-/m1/s1 |
InChI Key |
ZSERTYLZGRJLOO-QGZVFWFLSA-N |
SMILES |
O=C(O)[C@H](CC1CCC1)C2=CC(C3=CC=C(C(F)(F)F)C=C3)=C(OCC(F)(F)F)C(Cl)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
EVP-0015962; EVP 0015962; EVP0015962. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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